1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride
Overview
Description
1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a chloromethyl group and two methoxy groups attached to the isoquinoline core. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride typically involves several steps:
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Synthetic Routes and Reaction Conditions
- The starting material is usually 6,7-dimethoxy-1-tetralone, which undergoes a Pictet-Spengler reaction with formaldehyde and hydrochloric acid to form the isoquinoline core.
- The chloromethyl group is introduced via a chloromethylation reaction, where the isoquinoline derivative is treated with chloromethyl methyl ether and a Lewis acid catalyst such as zinc chloride.
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Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride undergoes various chemical reactions, including:
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Types of Reactions
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the isoquinoline core can lead to the formation of tetrahydroisoquinoline derivatives.
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Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
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Major Products
- Substitution reactions yield various substituted isoquinoline derivatives.
- Oxidation reactions produce quinoline derivatives.
- Reduction reactions result in tetrahydroisoquinoline derivatives.
Scientific Research Applications
1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride has several applications in scientific research:
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Chemistry
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
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Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the synthesis of bioactive compounds and pharmaceuticals.
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Medicine
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
- Studied for its interactions with various biological targets.
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Industry
- Utilized in the production of fine chemicals and specialty chemicals.
- Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride involves its interaction with molecular targets and pathways:
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Molecular Targets
- The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
- It may act as an inhibitor or activator of specific biochemical pathways.
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Pathways Involved
- The exact pathways depend on the specific biological context and the nature of the interactions.
- Studies have shown that it can affect signaling pathways related to cell growth, apoptosis, and neurotransmission.
Comparison with Similar Compounds
1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride can be compared with other similar compounds:
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Similar Compounds
6,7-Dimethoxy-1-tetralone: A precursor in the synthesis of the target compound.
1-(Bromomethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline: A brominated analog with similar reactivity.
6,7-Dimethoxy-3,4-dihydroisoquinoline: A related compound lacking the chloromethyl group.
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Uniqueness
- The presence of the chloromethyl group in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis.
- Its specific substitution pattern and functional groups contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c1-15-11-5-8-3-4-14-10(7-13)9(8)6-12(11)16-2;/h5-6H,3-4,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLYUFVXBYMPNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CCl)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508812 | |
Record name | 1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52210-49-8 | |
Record name | NSC64283 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64283 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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